N-Cyclopentyl 4-bromonaphthamide

Cross-coupling chemistry Aryl halide reactivity Building block diversification

Medicinal chemists face reproducibility gaps when low-purity halogenated building blocks introduce impurity-driven false positives in primary screens. N-Cyclopentyl 4-bromonaphthamide (CAS 1365272-42-9) addresses this: - 96% purity (mode across major suppliers) reduces unspecified impurity ceiling by ~20% vs. standard 95% lots. - C-4 Br handle enables room-temperature Suzuki/Buchwald-Hartwig diversification for parallel SAR library synthesis. - N-cyclopentyl group imposes non-planar topology, diversifying fragment collections beyond flat aromatic amides.

Molecular Formula C16H16BrNO
Molecular Weight 318.214
CAS No. 1365272-42-9
Cat. No. B595676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentyl 4-bromonaphthamide
CAS1365272-42-9
SynonymsN-Cyclopentyl 4-broMonaphthaMide
Molecular FormulaC16H16BrNO
Molecular Weight318.214
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br
InChIInChI=1S/C16H16BrNO/c17-15-10-9-14(12-7-3-4-8-13(12)15)16(19)18-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19)
InChIKeyUGDBHZMDVQGZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl 4-bromonaphthamide – Identity and Procurement


N-Cyclopentyl 4-bromonaphthamide (IUPAC: 4-bromo-N-cyclopentylnaphthalene-1-carboxamide) is a functionalized naphthamide building block defined by a C-4 bromine atom on the naphthalene ring and a cyclopentyl substituent on the amide nitrogen. The compound has molecular formula C16H16BrNO, molecular weight 318.21 g·mol⁻¹, XLogP3 4.4, and topological polar surface area (TPSA) 29.1 Ų [1]. Its structural features – a hydrogen-bond donor, a hydrogen-bond acceptor, two rotatable bonds, and the halogen handle – position it as a versatile intermediate for medicinal chemistry and cross-coupling diversification [1].

Medicinal chemistry diversification C-4 bromine handle supports Pd-catalysed cross-coupling for library synthesis
Physicochemical lead optimisation Non-planar N-cyclopentyl topology and moderate XLogP3 for CNS/permeability profiling
Reproducible SAR screening Tighter impurity specification option reduces false-positive risk in biochemical assays

N-Cyclopentyl 4-bromonaphthamide – Subclass Specificity


In-class naphthamides with different halogen identities (Br vs. Cl vs. F), different N-substituents (isopropyl, phenyl, unsubstituted), or altered regiochemistry (1-naphthamide vs. 2-naphthamide) display substantially different lipophilicity, electronic character, and steric demand, which translate into measurable differences in cross-coupling reactivity, CYP450 inhibition profiles, and biological target engagement [1]. The C-4 Br substituent constitutes a reactive handle for Pd-catalysed C–C and C–N bond formation; replacing it with a less reactive chloro or fluoro analog directly alters the rate and scope of downstream diversification, while swapping the N-cyclopentyl group for a smaller (isopropyl) or flatter (phenyl) moiety modifies both the three-dimensional shape and the pharmacokinetic-relevant physicochemical descriptors that dictate in vitro performance [1].

!
Halogen identity alters cross-coupling scope Replacing C-4 Br with Cl or F may shift oxidative addition kinetics and reduce Pd-catalysed diversification efficiency
!
N-substituent modifies lipophilicity and shape N-phenyl or N-isopropyl analogs can alter logP, TPSA, and steric demand, which may affect permeability and target engagement profiles
!
Regiochemistry may impact patent landscape 2-naphthamide regioisomers are less represented in oncology patent literature; substitution may shift freedom-to-operate context

N-Cyclopentyl 4-bromonaphthamide – Comparative Evidence


C-4 Bromine Reactivity vs. Non-Halogenated Naphthamides

The carbon–bromine bond at the 4-position of the naphthalene ring (C–Br bond dissociation energy ≈ 80 kcal·mol⁻¹) is markedly weaker than the corresponding C–H bond (≈112 kcal·mol⁻¹) of the non-halogenated comparator N-cyclopentyl-2-naphthamide. This difference enables regioselective oxidative addition to Pd⁰ catalysts under mild conditions (room temperature to 60°C), a step that is kinetically unfavourable for the C–H analog without directing-group assistance [1][2].

C-4 Br vs. C-H reactivity
Cross-study comparable
Δ BDE ≈ 32 kcal·mol⁻¹
Supports mild-condition Pd-catalysed cross-coupling C–Br oxidative addition accessible at 25–60°C
Cross-coupling chemistry Aryl halide reactivity Building block diversification

Lipophilicity: N-Cyclopentyl vs. N-Phenyl Analog

N-Cyclopentyl 4-bromonaphthamide exhibits a computed XLogP3 of 4.4, reflecting the saturated cyclopentyl ring's contribution to logP. The N-phenyl analog (4-bromo-N-phenyl-1-naphthamide, CAS 87700-83-2), by contrast, has a higher computed XLogP owing to the aromatic N-substituent, with literature estimates placing it at approximately 5.0–5.3 [1]. The ~0.6–0.9 log unit difference corresponds to a ~4–8 fold difference in octanol-water partition coefficient, which may influence membrane permeability, plasma protein binding, and metabolic stability in cell-based assays [1].

Lipophilicity vs. N-phenyl
Cross-study comparable
ΔXLogP ≈ 0.6–0.9 lower
Reported lipophilicity may support permeability optimization XLogP3 = 4.4 for target compound
Lipophilicity Physicochemical profiling ADME prediction

Polar Surface Area vs. N-Heteroaryl Naphthamides

The target compound has a TPSA of 29.1 Ų with one H-bond donor and one H-bond acceptor [1]. In contrast, bromonaphthamides bearing heteroaryl N-substituents (e.g., pyridyl, pyrimidyl) typically exhibit TPSA values >45 Ų and additional H-bond acceptors. The lower TPSA of the target compound keeps it within the favourable range for oral absorption (TPSA < 140 Ų) while maintaining sufficient polarity for target engagement [1].

TPSA vs. N-heteroaryl
Class-level inference
TPSA ≥ 15 Ų lower
Class-level TPSA difference may suit CNS exposure models TPSA 29.1 Ų; Data to verify per scaffold
Polar surface area Oral bioavailability Physicochemical comparison

Supplier Purity: Sigma-Aldrich vs. Standard Grade

The compound is commercially available at 96% purity (HPLC) from Sigma-Aldrich (Combi-Blocks portfolio) , which exceeds the 95% minimum purity commonly offered by catalogue chemical suppliers such as AKSci and CymitQuimica . This 1% absolute purity difference, while numerically small, corresponds to a 20% reduction in the upper bound of unspecified impurities (4% total impurities versus 5%), which is material for reproducible biological assay outcomes.

Supplier purity
Head-to-head
96% vs. 95% (HPLC)
20% impurity ceiling reduction supports assay reproducibility Sigma-Aldrich/Combi-Blocks lot attribute
Purity specification Procurement quality Reproducibility

Oncology Patent Annotation of Naphthamide Scaffold

While no target-specific bioactivity data have been deposited in PubChem for CID 70699783 as of 2026 [1], the broader 1-naphthamide chemotype has been patented as an anticancer scaffold (US8653086) by Oregon Health & Science University, with generic claims covering halogen-substituted naphthamides bearing cycloalkyl amide substituents [2]. This class-level patent annotation, combined with the reactive C-4 bromine handle, positions N-cyclopentyl 4-bromonaphthamide as a privileged building block for generating kinase-focused libraries and anticancer screening decks.

Patent annotation
Supporting evidence
US8653086 scaffold coverage
Reported oncology patent context; no direct bioactivity data 1-naphthamide class-level claim
Naphthamide anticancer Kinase inhibition Scaffold annotation

N-Cyclopentyl 4-bromonaphthamide – Application Scenarios


Late-Stage Suzuki–Miyaura Cross-Coupling

The C-4 bromine atom provides a thermodynamically accessible oxidative addition site for Pd⁰ catalysts (C–Br BDE ≈ 80 kcal·mol⁻¹ [1]), enabling room-temperature to mild-heating Suzuki coupling with aryl/heteroaryl boronic acids. This reactivity profile supports parallel library synthesis for SAR exploration of the naphthamide scaffold, with the N-cyclopentyl group imposing a conformationally restricted, non-planar topology that diversifies the library beyond flat aromatic amides.

Lipophilicity-Tuned CNS & Metabolic Stability Lead Optimization

With XLogP3 = 4.4 and TPSA = 29.1 Ų [1], this compound falls within an optimal physicochemical space for passive membrane permeability. Compared to the more lipophilic N-phenyl 4-bromonaphthamide (estimated XLogP ≈ 5.0–5.3 [1]), the N-cyclopentyl variant offers a measurable lipophilicity reduction beneficial for mitigating CYP-mediated clearance and improving aqueous solubility in lead optimisation.

Oncology Kinase Probe Synthesis

The 1-naphthamide core with halogen substitution is claimed in US8653086 as an anticancer composition-of-matter [2]. Procuring N-cyclopentyl 4-bromonaphthamide enables rapid construction of kinase-targeted compound libraries that fall within the patent's generic scope, with the bromine handle serving as a diversification point for introducing hinge-binding heterocycles via Buchwald–Hartwig amination or direct arylation.

High-Purity Building Block for Reproducible SAR Assays

The 96% purity specification available from the Sigma-Aldrich/Combi-Blocks supply chain represents a 20% reduction in unspecified impurity ceiling relative to standard 95% catalogue lots [1][2], directly supporting assay-to-assay reproducibility and minimising the risk of impurity-driven false positives in biochemical or cell-based primary screens.

Application
Selection Property
Validation Focus
Suzuki–Miyaura diversification
C-4 bromine reactivity profile
Pd-catalysed coupling efficiency and scope
CNS permeability lead optimisation
Moderate XLogP3 and low TPSA
Membrane permeability and CYP clearance context
Oncology kinase library synthesis
1-naphthamide patent landscape
Kinase-targeted library scope and FTO review
Reproducible SAR screening
Tighter impurity specification
Assay-to-assay variability and false-positive rate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclopentyl 4-bromonaphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.